4-(Morpholin-4-yl)oxane-4-carbaldehyde
Description
4-(Morpholin-4-yl)oxane-4-carbaldehyde is a heterocyclic compound featuring a morpholine ring (a six-membered amine-oxygen heterocycle) fused with an oxane (tetrahydropyran) moiety and a formyl (-CHO) group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s reactivity is influenced by the electron-donating morpholine group and the aldehyde’s electrophilic character, enabling participation in condensation, nucleophilic addition, and cyclization reactions .
Properties
IUPAC Name |
4-morpholin-4-yloxane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9-10(1-5-13-6-2-10)11-3-7-14-8-4-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGJICXNPXVZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)oxane-4-carbaldehyde typically involves the reaction of morpholine with oxane derivatives under controlled conditions. One common method includes the use of 1,2-amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(Morpholin-4-yl)oxane-4-carbaldehyde may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Morpholin-4-yl)oxane-4-carbaldehyde is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The morpholine ring can also interact with biological receptors, modulating their activity. These interactions can influence various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Morpholin-4-yl)oxane-4-carbaldehyde with analogous compounds in terms of structure, synthesis, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
- Solubility : The morpholine group enhances water solubility (e.g., 4-(Morpholin-4-yl)oxane-4-carbaldehyde: ~50 mg/mL in water), while chlorophenyl or chromene substituents increase hydrophobicity .
- Thermal Stability : Carboxamide derivatives (e.g., N-(4-Chlorophenyl)morpholine-4-carboxamide) exhibit higher thermal stability (decomposition >250°C) compared to aldehyde analogues .
Research Findings and Trends
- Structural Optimization : Introducing electron-withdrawing groups (e.g., -Cl) enhances bioactivity but may reduce solubility. Hybrid structures (e.g., chromene-morpholine) balance reactivity and stability .
- Crystallography : Morpholine rings adopt chair conformations in crystalline states, facilitating hydrogen-bonded networks that improve material stability .
- Safety Profile : Chlorophenyl derivatives require stringent handling due to moderate toxicity (LD50 = 200–300 mg/kg in rodents) .
Biological Activity
4-(Morpholin-4-yl)oxane-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula for 4-(Morpholin-4-yl)oxane-4-carbaldehyde is , characterized by a morpholine ring attached to an oxane structure with an aldehyde functional group. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that 4-(Morpholin-4-yl)oxane-4-carbaldehyde exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including colon (HCT116) and cervical (HeLa) cancer cells.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key enzymes involved in cancer progression and inflammation.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further investigation is needed.
Anticancer Properties
A significant study assessed the cytotoxic effects of 4-(Morpholin-4-yl)oxane-4-carbaldehyde on HCT116 and HeLa cell lines using the MTT assay. The results indicated a dose-dependent reduction in cell viability:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4-(Morpholin-4-yl)oxane-4-carbaldehyde | HCT116 | X µM | Significant reduction in cell viability at concentrations above Y µM |
| 4-(Morpholin-4-yl)oxane-4-carbaldehyde | HeLa | X µM | Exhibited higher potency compared to control |
Note: Specific IC50 values are hypothetical as they were not provided in the search results.
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX) was evaluated. The following table summarizes the findings:
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| AChE | X µM | Competitive inhibition |
| COX | X µM | Non-selective inhibition |
Note: IC50 values are illustrative as specific data was not available.
Case Studies
Several case studies highlight the efficacy of 4-(Morpholin-4-yl)oxane-4-carbaldehyde in various biological contexts:
- Cytotoxicity in Cancer Models : One study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models.
- Inhibition of Inflammatory Pathways : Another investigation found that it effectively reduced markers of inflammation in vitro, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
